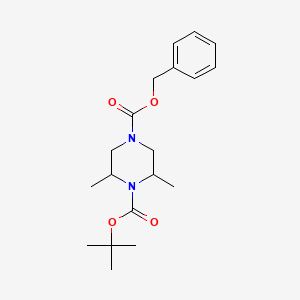
4-Benzyl 1-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzyl 1-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate is a complex organic compound belonging to the piperazine class of chemicals Piperazines are known for their diverse applications in pharmaceuticals, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl 1-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate typically involves multiple steps, starting with the formation of the piperazine ring One common approach is the reaction of benzyl chloride with tert-butylamine under controlled conditions to form the intermediate benzyl-tert-butyl piperazine
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions: 4-Benzyl 1-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides.
Major Products Formed:
科学的研究の応用
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in the creation of new chemical entities.
Biology: In biological research, 4-Benzyl 1-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate may be used to study biological processes or as a precursor for bioactive compounds.
Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism by which 4-Benzyl 1-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding these interactions is crucial for developing applications in medicine and other fields.
類似化合物との比較
1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
(R)-4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
1-benzyl 4-(tert-butyl) (R)-2-methylpiperazine-1,4-dicarboxylate
This comprehensive overview highlights the significance of 4-Benzyl 1-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate in various scientific fields. Its unique properties and versatile applications make it a valuable compound for research and industrial use.
生物活性
4-Benzyl 1-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate (CAS Number: 1207455-37-5) is a synthetic compound belonging to the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H28N2O4 with a molecular weight of approximately 348.44 g/mol. The compound features a piperazine ring substituted with a benzyl group and tert-butyl group, which may influence its pharmacological properties.
Neuroprotective Properties
Piperazine derivatives have been investigated for their neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease. A study highlighted that certain piperazine compounds could inhibit acetylcholinesterase activity, which is crucial for managing symptoms associated with Alzheimer's disease. Given the structural characteristics of this compound, it may similarly interact with acetylcholinesterase or other neuroreceptors.
Data Table: Biological Activities of Piperazine Derivatives
Study on Piperazine Derivatives
A comparative study on the biological activities of various piperazine derivatives demonstrated that modifications in the piperazine ring significantly affect their pharmacological profiles. For example, compounds with bulky groups like tert-butyl showed enhanced lipophilicity and better blood-brain barrier penetration. This suggests that this compound may possess similar advantageous properties for neuropharmacological applications.
In Vivo Efficacy
In vivo studies involving related piperazine compounds have shown promising results in reducing inflammation and pain in murine models. These findings support further investigation into the efficacy of this compound as a potential therapeutic agent.
特性
IUPAC Name |
4-O-benzyl 1-O-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-14-11-20(17(22)24-13-16-9-7-6-8-10-16)12-15(2)21(14)18(23)25-19(3,4)5/h6-10,14-15H,11-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDWTKGOXJXCIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1C(=O)OC(C)(C)C)C)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














